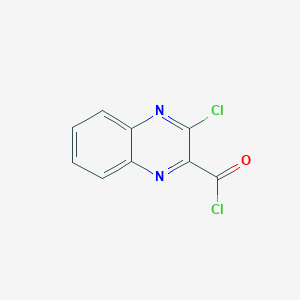

3-Chloroquinoxaline-2-carbonyl chloride

Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Organic Chemistry

The quinoxaline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is a prominent structural motif in a multitude of biologically active compounds. researchgate.netmdpi.comrsc.org Its prevalence in medicinal chemistry is due to the wide array of pharmacological activities exhibited by its derivatives. researchgate.netmdpi.comnih.gov Quinoxaline-containing molecules have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial agents, among others. researchgate.netmdpi.comrsc.org

The structural rigidity and aromatic nature of the quinoxaline ring system provide a robust framework for the spatial presentation of various functional groups, allowing for fine-tuning of biological activity. researchgate.net This "privileged scaffold" is capable of interacting with multiple biological targets, making it a focal point in the design of novel therapeutic agents. researchgate.netnih.gov The continuous exploration of quinoxaline chemistry has led to the development of numerous synthetic methodologies aimed at creating diverse libraries of these compounds for biological screening. rsc.orgnih.gov

| Examples of Biological Activities of Quinoxaline Derivatives |

| Anticancer researchgate.netmdpi.comnih.gov |

| Antimicrobial mdpi.comrsc.org |

| Anti-inflammatory researchgate.netmdpi.com |

| Antiviral & Anti-HIV researchgate.netmdpi.comrsc.org |

| Antimalarial researchgate.netmdpi.comrsc.org |

| Anticonvulsant researchgate.netmdpi.com |

| Antidiabetic researchgate.netmdpi.com |

General Principles of Acyl Chlorides as Versatile Reactive Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the -COCl functional group. savemyexams.comchemguide.co.uk They are highly reactive derivatives of carboxylic acids and serve as powerful intermediates in organic synthesis. fiveable.mewikipedia.org The high reactivity of acyl chlorides stems from the electronic nature of the carbonyl group, where the carbon atom is rendered highly electrophilic by the adjacent electron-withdrawing oxygen and chlorine atoms. numberanalytics.com Furthermore, the chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. numberanalytics.com

This inherent reactivity makes acyl chlorides superior reagents for the synthesis of other carboxylic acid derivatives, such as esters, amides, and acid anhydrides, often under milder conditions and with higher yields than the corresponding carboxylic acids. savemyexams.comwikipedia.org They readily react with a wide range of nucleophiles, including water, alcohols, phenols, ammonia (B1221849), and amines, typically through an addition-elimination mechanism. savemyexams.comchemguide.co.ukfiveable.me This versatility has established acyl chlorides as indispensable tools for constructing complex organic molecules. wikipedia.orgnumberanalytics.com

Common Reactions of Acyl Chlorides

| Reactant (Nucleophile) | Product | Reaction Type |

| Water | Carboxylic Acid | Hydrolysis savemyexams.comwikipedia.org |

| Alcohol/Phenol (B47542) | Ester | Esterification savemyexams.comwikipedia.org |

| Ammonia/Amine | Amide | Amidation savemyexams.comwikipedia.org |

| Carboxylate Salt | Acid Anhydride | Anhydride Synthesis wikipedia.org |

| Aromatic Ring (with Lewis Acid) | Aryl Ketone | Friedel-Crafts Acylation fiveable.me |

Overview of 3-Chloroquinoxaline-2-carbonyl chloride as a Key Precursor and Building Block in Heterocyclic Synthesis

This compound occupies a strategic position in heterocyclic chemistry by merging the desirable quinoxaline core with a highly reactive acyl chloride functional group. This dual functionality makes it an exceptionally valuable building block for the synthesis of more complex, fused heterocyclic systems. researchgate.netresearchgate.netwisdomlib.org The presence of two distinct reactive sites—the acyl chloride at the C2 position and the chloro substituent at the C3 position—allows for sequential and selective reactions with various nucleophiles.

The acyl chloride group provides a handle for introducing a wide range of substituents via nucleophilic acyl substitution, leading to the formation of amides, esters, and ketones. Simultaneously, the chlorine atom at the C3 position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of nitrogen, oxygen, or sulfur-based nucleophiles. researchgate.net This stepwise reactivity allows chemists to construct elaborate molecular architectures based on the quinoxaline framework.

For instance, reaction of this compound with an amine can first form a stable amide at the C2 position. The remaining chloro group at C3 can then be targeted in a subsequent reaction, such as a cyclization or a cross-coupling reaction, to build additional fused rings. This versatility makes it a key precursor for creating diverse libraries of quinoxaline derivatives for applications in medicinal chemistry and materials science. nih.govresearchgate.net Its utility is analogous to other highly functionalized heterocyclic building blocks like 2-chloroquinoline-3-carbaldehydes, which are also used extensively in the synthesis of fused heterocycles. researchgate.netijsr.net

Structure

3D Structure

Properties

IUPAC Name |

3-chloroquinoxaline-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMCIIVGSIZXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloroquinoxaline 2 Carbonyl Chloride

Conventional Preparation from Carboxylic Acid Precursors

The most common approach for synthesizing 3-chloroquinoxaline-2-carbonyl chloride involves the direct chlorination of quinoxaline-2-carboxylic acid. This method typically employs standard chlorinating agents to convert the carboxylic acid functional group into an acid chloride.

Reaction of Quinoxaline-2-carboxylic Acid with Thionyl Chloride

A widely utilized method for the preparation of acid chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂). masterorganicchemistry.com This reagent is effective in converting quinoxaline-2-carboxylic acid to its corresponding acid chloride. The reaction proceeds with the formation of sulfur dioxide and hydrogen chloride as byproducts, which are readily removed as gases, driving the reaction to completion. masterorganicchemistry.com The intermediate can be activated as an acid chloride derivative by refluxing with an excess of thionyl chloride. nih.gov

The general reaction is as follows: Quinoxaline-2-carboxylic Acid + SOCl₂ → this compound + SO₂ + HCl

This method is favored for its efficiency and the ease of separation of the desired product from the volatile byproducts. masterorganicchemistry.com

Application of Phosphorus Halides (e.g., PCl₅) in Chlorination

Phosphorus halides, particularly phosphorus pentachloride (PCl₅), serve as another effective class of reagents for the chlorination of carboxylic acids. unacademy.com The reaction of quinoxaline-2-carboxylic acid with PCl₅ yields this compound along with phosphoryl chloride (POCl₃) and hydrogen chloride. unacademy.com

The reaction can be represented as: Quinoxaline-2-carboxylic Acid + PCl₅ → this compound + POCl₃ + HCl

While effective, the use of PCl₅ may require more stringent purification steps to remove the non-volatile byproduct, phosphoryl chloride. unacademy.com An alternative procedure for synthesizing related compounds like 2-chloroquinoline-3-carbaldehydes involves using phosphorus pentachloride as the chlorinating agent. figshare.comresearchgate.net

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the presence of catalysts. For instance, the use of a catalyst, such as N,N-dimethylformamide (DMF), can significantly increase the reaction rate when using thionyl chloride. google.com

| Factor | Influence on Reaction | Optimized Conditions |

| Solvent | Can affect solubility of reactants and reaction rate. | Dichloromethane (B109758) has been shown to be an effective solvent in similar reactions. researchgate.net |

| Temperature | Higher temperatures can increase reaction rate but may also lead to side products. | Refluxing is a common condition for these types of chlorination reactions. nih.govorgsyn.org |

| Catalyst | Can accelerate the reaction, especially with less reactive chlorinating agents. | N,N-disubstituted formamides are suitable catalyst precursors for chlorination with thionyl chloride. google.com |

| Reagent Stoichiometry | An excess of the chlorinating agent is often used to ensure complete conversion. | Using a 2:1 molar ratio of thionyl chloride to carboxylic acid is a common practice. orgsyn.org |

High-throughput screening methods using microdroplet reactions have been developed to rapidly determine the optimized synthesis conditions for quinoxaline (B1680401) derivatives, achieving high conversion rates in milliseconds without the need for a catalyst. frontiersin.org

Alternative Synthetic Pathways

While the direct chlorination of carboxylic acid precursors is the most conventional route, alternative synthetic pathways offer different approaches to obtaining this compound.

Oxidation and Subsequent Chlorination of Substituted Quinoxalines (e.g., 2-chloro-3-methylquinoxaline)

An alternative strategy involves starting with a substituted quinoxaline, such as 2-chloro-3-methylquinoxaline. This pathway would first require the oxidation of the methyl group at the 3-position to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Following the oxidation to 3-chloroquinoxaline-2-carboxylic acid, the subsequent chlorination to the desired acid chloride can be carried out using the conventional methods described above, such as reaction with thionyl chloride or phosphorus pentachloride.

This multi-step approach can be advantageous if the starting substituted quinoxaline is more readily available or if specific substitution patterns on the quinoxaline ring are desired.

Considerations of Regioselectivity and Functional Group Compatibility in Synthesis

When synthesizing this compound, particularly from more complex precursors, regioselectivity becomes a critical consideration. The positions of substituents on the quinoxaline ring can influence the reactivity of the carboxylic acid group and may direct the chlorination to other parts of the molecule if not carefully controlled.

Functional group compatibility is another important aspect. The harsh conditions and reactive nature of chlorinating agents like thionyl chloride and phosphorus pentachloride can affect other functional groups present on the quinoxaline scaffold. Therefore, any sensitive functional groups may need to be protected prior to the chlorination step and deprotected afterward. The choice of chlorinating agent and reaction conditions should be carefully selected to minimize side reactions and ensure the integrity of other functional groups in the molecule.

Reactivity Profiles and Mechanistic Studies of 3 Chloroquinoxaline 2 Carbonyl Chloride

Electrophilic Nature and Reactivity of the Carbonyl Chloride Moiety

The carbonyl chloride group in 3-Chloroquinoxaline-2-carbonyl chloride is a highly reactive functional group. The carbon atom of this group is bonded to two strongly electronegative atoms: oxygen and chlorine. This bonding arrangement results in a significant partial positive charge on the carbonyl carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles. The reactivity of this acyl chloride is further influenced by the 3-chloroquinoxaline ring, which acts as an electron-withdrawing group, thereby enhancing the electrophilicity of the carbonyl carbon.

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is as follows:

| Compound Type | General Structure | Leaving Group |

| Acyl Chloride | R-CO-Cl | Cl⁻ |

| Acid Anhydride | R-CO-O-CO-R | R-COO⁻ |

| Ester | R-CO-OR' | RO⁻ |

| Amide | R-CO-NR'₂ | R₂N⁻ |

As indicated in the table, acyl chlorides are the most reactive among the common carboxylic acid derivatives. This high reactivity is attributed to the excellent leaving group ability of the chloride ion.

Fundamental Nucleophilic Acyl Substitution Mechanisms

The reactions of this compound with nucleophiles predominantly proceed through a nucleophilic acyl substitution mechanism. This is a two-step process involving the formation of a tetrahedral intermediate. chemistrysteps.com

Addition-Elimination Pathway and Tetrahedral Intermediate Formation

The initial step of the mechanism is the nucleophilic attack on the electrophilic carbonyl carbon. masterorganicchemistry.com This leads to the formation of a transient, unstable tetrahedral intermediate where the hybridization of the carbonyl carbon changes from sp² to sp³. youtube.com This intermediate is characterized by an oxygen anion (alkoxide).

Role of the Chloride Ion as a Leaving Group

The facility of the nucleophilic acyl substitution reaction is heavily dependent on the ability of the substituent to depart as a stable species, known as the leaving group. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). Its stability as an independent anion makes the elimination step of the reaction highly favorable. youtube.com The general principle is that a good leaving group is a weak base. masterorganicchemistry.com

Reactions with Oxygen Nucleophiles

Due to its high reactivity, this compound readily reacts with various oxygen-containing nucleophiles, such as alcohols, phenols, and water.

Esterification Reactions with Alcohols and Phenols

This compound reacts with alcohols and phenols to form the corresponding esters. This reaction, a form of alcoholysis, is typically rapid and exothermic. The mechanism follows the general nucleophilic acyl substitution pathway described above, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile.

Reaction with Alcohols: The reaction with an alcohol, such as ethanol, proceeds as follows: this compound + Ethanol → Ethyl 3-chloroquinoxaline-2-carboxylate + Hydrogen chloride

Reaction with Phenols: Similarly, the reaction with a phenol yields a phenyl ester: this compound + Phenol → Phenyl 3-chloroquinoxaline-2-carboxylate + Hydrogen chloride

These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride gas that is evolved. youtube.com

Hydrolysis and Competitive Reaction Pathways

Hydrolysis is the reaction of this compound with water. This reaction is typically vigorous and leads to the formation of the corresponding carboxylic acid, 3-chloroquinoxaline-2-carboxylic acid, and hydrogen chloride. chemistrysteps.com

This compound + Water → 3-Chloroquinoxaline-2-carboxylic acid + Hydrogen chloride

The mechanism is analogous to that of esterification, with a water molecule acting as the nucleophile. youtube.com Due to the high reactivity of acyl chlorides, they must be protected from moisture to prevent unwanted hydrolysis.

In the presence of both water and an alcohol, a competitive reaction can occur, leading to a mixture of the carboxylic acid and the ester. The product distribution will depend on the relative concentrations and nucleophilicities of water and the alcohol.

Reactions with Nitrogen Nucleophiles

The carbonyl chloride group at the C-2 position of this compound is a highly reactive acylating agent. The carbon atom of the carbonyl group is electrophilic, due to the electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom, making it susceptible to attack by nucleophiles. msu.eduquora.com Nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, react readily with the acyl chloride.

The reaction proceeds via a nucleophilic addition-elimination mechanism. nih.govorgsyn.org In the initial step, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, breaking the carbon-oxygen pi bond. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group. A final deprotonation step, often facilitated by another amine molecule, yields the stable amide product and an ammonium (B1175870) chloride salt. quora.comorgsyn.org

This compound undergoes amidation with ammonia, primary amines, and secondary amines to produce the corresponding 3-chloroquinoxaline-2-carboxamides. The reaction is typically rapid and exothermic. orgsyn.org

With Ammonia: The reaction with ammonia yields the primary amide, 3-chloroquinoxaline-2-carboxamide. Excess ammonia is often used to neutralize the hydrogen chloride (HCl) byproduct, forming ammonium chloride. quora.com

With Primary Amines: Primary amines (R-NH₂) react to form N-substituted amides. The product is an N-alkyl or N-aryl-3-chloroquinoxaline-2-carboxamide.

With Secondary Amines: Secondary amines (R₂NH) yield N,N-disubstituted amides. This reaction introduces two organic substituents on the nitrogen atom of the resulting carboxamide.

The general reactivity profile for these amidation reactions is summarized in the table below.

| Nucleophile | Reagent Type | Product Class | General Product Structure |

| Ammonia | Ammonia (NH₃) | Primary Amide | 3-Chloro-N-H-quinoxaline-2-carboxamide |

| Primary Amine | e.g., Methylamine (CH₃NH₂) | N-Substituted Amide | 3-Chloro-N-methyl-quinoxaline-2-carboxamide |

| Secondary Amine | e.g., Dimethylamine ((CH₃)₂NH) | N,N-Disubstituted Amide | 3-Chloro-N,N-dimethyl-quinoxaline-2-carboxamide |

The synthesis of quinoxaline (B1680401) carboxamides is a direct application of the amidation reaction. By selecting the appropriate amine, a diverse library of N-substituted 3-chloroquinoxaline-2-carboxamides can be generated. These compounds are of interest in medicinal chemistry.

The general synthetic protocol involves reacting this compound with the desired amine, often in the presence of a base (like triethylamine or pyridine) to scavenge the HCl produced, or by using an excess of the reactant amine itself. nih.gov The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at reduced temperatures to control the exothermic nature of the reaction.

The versatility of this synthesis allows for the introduction of a wide range of functional groups into the final molecule, depending on the structure of the amine used. This includes aliphatic, aromatic, and heterocyclic amines.

Reactions with Carbon Nucleophiles and Active Methylene (B1212753) Compounds

Beyond nitrogen nucleophiles, this compound also reacts with various carbon nucleophiles. These reactions are fundamental for carbon-carbon bond formation, enabling the extension of the carbon framework at the C-2 position of the quinoxaline ring.

C-acylation involves the reaction of the acyl chloride with a carbon nucleophile, resulting in the formation of a ketone. researchgate.net This is a powerful tool for creating new C-C bonds. Common carbon nucleophiles used in these reactions include organometallic reagents (like Grignard reagents or organocuprates) and enolates derived from active methylene compounds. masterorganicchemistry.com

The mechanism is analogous to that with nitrogen nucleophiles, involving the nucleophilic attack of the carbanion on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. When using highly reactive organometallic reagents like Grignard reagents, careful control of reaction conditions is necessary to prevent a second nucleophilic attack on the initially formed ketone product.

The table below illustrates potential C-acylation reactions.

| Nucleophile Type | Example Reagent | Intermediate | Product Type |

| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | Carbonyl Adduct | Ketone (3-Chloro-2-benzoylquinoxaline) |

| Organocuprate | Lithium diphenylcuprate (Ph₂CuLi) | Carbonyl Adduct | Ketone (3-Chloro-2-benzoylquinoxaline) |

| Enolate | Sodium salt of diethyl malonate | Acylated Malonate | β-keto ester derivative |

A significant application of C-acylation with this compound is in the synthesis of fused heterocyclic systems. The reaction with active methylene compounds, which possess two acidic protons between two electron-withdrawing groups, is particularly useful for this purpose. nih.gov

The synthetic strategy typically involves two key steps:

Initial C-Acylation: The acyl chloride reacts with the enolate of an active methylene compound (such as diethyl malonate, ethyl acetoacetate (B1235776), or malononitrile) to form a β-dicarbonyl or related derivative. nih.govresearchgate.net This intermediate links the quinoxaline core to a functionality ripe for cyclization.

Intramolecular Cyclization: The newly formed acylated intermediate undergoes an intramolecular cyclization reaction. For instance, the acylated product from ethyl acetoacetate can cyclize through the attack of the quinoxaline nitrogen (or an oxygen atom if a hydroxyl group is present or formed in situ) onto one of the carbonyl groups, followed by dehydration. This leads to the formation of a new ring fused to the quinoxaline system.

This methodology provides a pathway to pyrano[2,3-b]quinoxaline derivatives. The reaction of this compound with an active methylene compound like a β-keto ester would yield a 1,3-dicarbonyl intermediate. Subsequent intramolecular condensation, often promoted by acid or base, can lead to the formation of a pyranone ring fused to the quinoxaline core. This approach is analogous to the synthesis of pyrano[2,3-b]quinolines from 2-chloro-3-formylquinolines. researchgate.netresearchgate.net

The table below lists potential active methylene compounds for this synthetic route.

| Active Methylene Compound | Resulting Intermediate Type | Potential Fused System |

| Ethyl Acetoacetate | β-Keto Ester | Pyrano[2,3-b]quinoxalin-one derivative |

| Diethyl Malonate | Acylated Malonic Ester | Pyrano[2,3-b]quinoxalin-one derivative |

| Malononitrile | Acylated Malononitrile | Amino-pyrano[2,3-b]quinoxaline derivative |

| Acetylacetone | β-Diketone | Pyrano[2,3-b]quinoxaline derivative |

Theoretical and Computational Investigations of 3 Chloroquinoxaline 2 Carbonyl Chloride and Its Reaction Pathways

Electronic Structure Elucidation through Quantum Chemical Methods

Quantum chemical methods are instrumental in exploring the fundamental electronic properties of a molecule, which dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For 3-Chloroquinoxaline-2-carbonyl chloride, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. nih.gov This process involves minimizing the energy of the molecule with respect to the positions of its nuclei.

The output of these calculations provides precise values for bond lengths, bond angles, and dihedral angles. mdpi.com These theoretical parameters can be compared with experimental data, if available, to validate the computational model. nih.gov Discrepancies between calculated values (often for a molecule in the gas phase) and experimental results (typically from solid-state crystal structures) can often be explained by intermolecular interactions in the solid state. nih.govmdpi.com The stability of the molecule is inferred from its total electronic energy and vibrational frequency calculations, where the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. mdpi.com

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-C3 | 1.43 Å |

| Bond Length | C2-C(O)Cl | 1.51 Å |

| Bond Length | C3-Cl | 1.74 Å |

| Bond Length | C=O | 1.19 Å |

| Bond Angle | N1-C2-C3 | 120.5° |

| Bond Angle | C2-C3-Cl | 118.9° |

| Bond Angle | C2-C(carbonyl)-Cl | 115.2° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons (electrophilicity). libretexts.org

For this compound, the HOMO is typically distributed over the electron-rich quinoxaline (B1680401) ring system, while the LUMO is often localized on the electrophilic centers, particularly the carbonyl carbon of the acyl chloride group and the carbon atom attached to the chlorine on the ring. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. bhu.ac.in

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -7.85 eV | Region of nucleophilic character (electron donation) |

| LUMO | -2.54 eV | Region of electrophilic character (electron acceptance) |

| HOMO-LUMO Gap (ΔE) | 5.31 eV | Indicates high kinetic stability and moderate reactivity |

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the energies and structures of transient species that are difficult to observe experimentally.

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. masterorganicchemistry.com This process typically follows a two-step addition-elimination mechanism, proceeding through a tetrahedral intermediate. youtube.comyoutube.com Computational methods can be used to map out this pathway for the reaction of this compound with a nucleophile.

The key to this analysis is locating the transition state (TS)—the highest energy point along the reaction coordinate connecting the reactants to the intermediate. youtube.com By calculating the energies and geometries of the reactants, the transition state, and the tetrahedral intermediate, chemists can understand the structural changes that occur during the reaction. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. This analysis provides a detailed picture of the bond-forming and bond-breaking processes.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Compound + Methanol) | 0.0 | Baseline energy |

| Transition State 1 (TS1) | +15.5 | Activation energy for the formation of the tetrahedral intermediate |

| Tetrahedral Intermediate | -8.2 | Stable intermediate species |

| Transition State 2 (TS2) | +10.1 | Activation energy for the elimination of HCl |

| Products (Ester + HCl) | -12.7 | Overall reaction is exothermic |

Prediction of Spectroscopic Parameters for Structural and Mechanistic Confirmation

Computational chemistry can predict various spectroscopic properties of a molecule with a high degree of accuracy. These theoretical spectra serve as a powerful tool for interpreting experimental data and confirming the structure of newly synthesized compounds or reaction intermediates. researchgate.net

For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net Time-dependent DFT (TD-DFT) can be used to calculate electronic transitions, which helps in the assignment of peaks in UV-Visible absorption spectra. nih.gov Furthermore, methods like the Gauge-Invariant Atomic Orbital (GIAO) method allow for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net

Comparing these predicted spectroscopic parameters with experimental results provides strong evidence for structural elucidation. researchgate.net For instance, the calculated frequency for the C=O stretch in the carbonyl chloride group can be matched with the strong absorption band typically seen around 1750-1800 cm⁻¹ in the experimental IR spectrum, confirming the presence of this functional group.

| Spectroscopic Technique | Parameter | Calculated Value | Typical Experimental Value |

|---|---|---|---|

| FT-IR | C=O Stretch | 1785 cm⁻¹ | ~1790 cm⁻¹ |

| FT-IR | C-Cl Stretch (Acyl) | 850 cm⁻¹ | ~870 cm⁻¹ |

| ¹³C NMR | C=O Chemical Shift | 168.5 ppm | ~169 ppm |

| ¹³C NMR | C-Cl (Ring) Chemical Shift | 145.2 ppm | ~146 ppm |

| UV-Vis (TD-DFT) | λmax (π → π*) | 315 nm | ~320 nm |

Theoretical NMR Chemical Shift Computations for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations of NMR chemical shifts have become a standard procedure to aid in the assignment of experimental spectra and to confirm proposed structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly reliable approach for predicting isotropic chemical shifts. nih.govimist.ma

The computational process involves optimizing the molecular geometry of this compound using a selected DFT functional (such as B3LYP) and a suitable basis set (e.g., 6-311+G(2d,p)). nih.gov Following geometry optimization, the GIAO method is employed at the same or a higher level of theory to calculate the magnetic shielding tensors for each nucleus. nih.govias.ac.in The final chemical shifts (δ) are typically referenced against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory, using the equation: δ_sample = σ_ref - σ_sample. imist.ma

For quinoxaline derivatives, DFT calculations have shown good correlation with experimental data for both ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions allows for the unambiguous assignment of protons and carbons in the quinoxaline ring system, which can be challenging to interpret solely from experimental data due to the complex coupling patterns and substituent effects.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, derived from computational models based on established DFT/GIAO methodologies.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are theoretically predicted values based on DFT/GIAO calculations. Actual experimental values may vary.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Atom Position | Predicted ¹H Chemical Shift (ppm) |

| C2 | 145.5 | H5 | 8.30 |

| C3 | 150.2 | H6 | 7.95 |

| C4a | 141.0 | H7 | 7.98 |

| C5 | 130.8 | H8 | 8.20 |

| C6 | 132.5 | ||

| C7 | 133.1 | ||

| C8 | 129.9 | ||

| C8a | 140.5 | ||

| Carbonyl C | 167.8 |

Vibrational Frequency Analysis (FT-IR) Related to Functional Groups

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a vital technique for identifying the functional groups present in a molecule. Computational methods can simulate the vibrational spectrum by calculating the harmonic vibrational frequencies, which correspond to the infrared absorption bands.

The theoretical analysis begins with the optimization of the molecule's geometry to find its lowest energy state. Subsequently, the vibrational frequencies are calculated at this equilibrium geometry. researchgate.net DFT methods, such as B3LYP, are commonly used for these calculations. ias.ac.in However, theoretical harmonic frequencies are often systematically higher than the frequencies observed experimentally due to the neglect of anharmonicity and basis set limitations. To correct for this, the computed frequencies are typically multiplied by a scaling factor (commonly around 0.96) to achieve better agreement with experimental data. nih.gov

For this compound, vibrational analysis can identify the characteristic stretching and bending modes of its key functional groups. The most prominent bands would include the C=O stretch of the carbonyl chloride, the C-Cl stretch, the aromatic C-H stretches, and the vibrations of the quinoxaline ring system (C=C and C=N stretches). mdpi.com Potential Energy Distribution (PED) analysis can be further employed to provide a detailed assignment of each vibrational mode. iosrjournals.org

The following table presents the predicted characteristic vibrational frequencies for the main functional groups of this compound.

Predicted FT-IR Vibrational Frequencies for this compound

Note: These are theoretically predicted and scaled values. Actual experimental values may vary.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretching | C-H | 3100 - 3050 | Medium |

| Carbonyl C=O Stretching | C=O (Acyl Chloride) | ~1785 | Strong |

| Aromatic C=C/C=N Ring Stretching | Quinoxaline Ring | 1610 - 1450 | Strong to Medium |

| Aromatic C-H In-Plane Bending | C-H | 1300 - 1000 | Medium |

| Aromatic C-H Out-of-Plane Bending | C-H | 900 - 750 | Strong |

| C-Cl Stretching | C-Cl | 830 - 780 | Strong |

Future Research Directions and Unexplored Reactivity of the Chemical Compound

Development of Novel Catalytic Systems for Synthesis and Functionalization

The synthesis and subsequent functionalization of 3-chloroquinoxaline-2-carbonyl chloride and its derivatives currently rely on established, yet often harsh, chemical transformations. A key future direction lies in the development of sophisticated catalytic systems to enhance efficiency, selectivity, and substrate scope.

Modern organic synthesis is increasingly reliant on transition-metal catalysis, and this area holds immense potential for quinoxaline (B1680401) chemistry. thieme-connect.com Future work could focus on earth-abundant metal catalysts, such as cobalt, for atom-economical synthesis routes. rsc.orgrsc.org For instance, developing a cobalt-catalyzed dehydrogenative coupling protocol could provide a more sustainable method for creating the quinoxaline core. rsc.orgrsc.org Furthermore, ruthenium(II)-catalyzed C-H activation presents a powerful strategy for directly functionalizing the benzene (B151609) ring of the quinoxaline scaffold, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. researchgate.netcitedrive.com Research into copper-catalyzed C-H functionalization could also be explored, particularly for reactions involving the acyl chloride moiety. rsc.org

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse, aligning with principles of sustainable chemistry. Investigating novel solid-supported catalysts, such as heteropolyoxometalates on alumina (B75360) or zirconia-based nanoparticles, could lead to highly efficient and recyclable systems for both the synthesis of the quinoxaline ring and its subsequent modification. rsc.orgnih.govresearchgate.net

Table 1: Potential Catalytic Systems for Future Investigation

| Catalytic Approach | Target Transformation | Potential Advantages |

|---|---|---|

| Cobalt (II) Complexes | Dehydrogenative coupling for quinoxaline synthesis | Atom-economical, use of earth-abundant metal. rsc.orgrsc.org |

| Ruthenium (II) Catalysis | Direct C-H arylation/alkylation of the quinoxaline core | High regioselectivity, reduced need for pre-functionalization. researchgate.net |

| Copper (II) Catalysis | ortho-Functionalization using the acyl chloride group | Novel reactivity patterns, functionalization of C-H bonds. rsc.org |

| Supported Heteropolyacids | Synthesis of the quinoxaline scaffold | High yields under mild conditions, catalyst reusability. nih.govresearchgate.net |

| Nanocatalysts (e.g., ZrO₂, SiO₂) | Condensation reactions for quinoxaline formation | High efficiency, solvent-free conditions, recyclability. rsc.org |

Exploration of Asymmetric Transformations Involving this compound

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. nih.gov Asymmetric transformations involving this compound remain a largely unexplored field, representing a significant opportunity for future research. The development of methods to introduce chirality into the quinoxaline framework or to use the compound as a precursor for chiral molecules could yield compounds with unique biological activities or material properties. ucd.ie

Future research should focus on several key areas of stereoselective synthesis:

Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to control the stereochemical outcome of a reaction. ethz.chmdpi.com For this compound, this could involve the enantioselective reduction of the carbonyl group to a chiral alcohol or the asymmetric addition of nucleophiles. Developing chiral ligands for metals like ruthenium or rhodium could facilitate such transformations.

Chiral Auxiliaries: An alternative approach involves attaching a chiral auxiliary to the acyl chloride group. ethz.chunl.edu This auxiliary would direct the stereochemistry of subsequent reactions on the quinoxaline scaffold. After the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

Kinetic Resolution: If a racemic mixture of a this compound derivative is synthesized, kinetic resolution using chiral catalysts or enzymes (like lipases) could be employed to separate the enantiomers. mdpi.comencyclopedia.pub

The products of these asymmetric transformations, such as chiral quinoxaline-containing alcohols, amines, or other derivatives, could be valuable as building blocks for pharmaceuticals or as novel chiral ligands for further catalytic applications. lookchem.com

Application of Green Chemistry Principles in Synthetic Methodologies

The integration of green chemistry principles into the synthesis and functionalization of quinoxaline derivatives is crucial for developing environmentally benign and sustainable chemical processes. ekb.egijirt.org Future research on this compound should prioritize the adoption of these principles to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. researchgate.net

Key areas for applying green chemistry principles include:

Use of Green Solvents: Traditional syntheses often employ volatile and toxic organic solvents. Research should focus on replacing these with greener alternatives such as water, ethanol, polyethylene (B3416737) glycol (PEG), or ionic liquids. ijirt.orgresearchgate.net Solvent-free reactions, potentially utilizing microwave or ultrasonic irradiation, represent an even more sustainable approach. udayton.edu

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. udayton.edu Exploring microwave-assisted protocols for both the synthesis of the this compound precursor and its subsequent reactions is a promising research direction.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. rsc.org The development of catalytic, atom-economical reactions, such as addition and C-H functionalization, should be prioritized over classical condensation reactions that generate stoichiometric byproducts. rsc.orgresearchgate.net

Renewable Feedstocks and Catalysts: While challenging, long-term research could explore the synthesis of quinoxaline precursors from renewable biomass sources. Furthermore, the use of reusable and non-toxic catalysts, such as nanocatalysts or supported catalysts, aligns with the principles of green chemistry. rsc.org

Table 2: Green Chemistry Strategies for this compound

| Green Chemistry Principle | Application Strategy | Expected Outcome |

|---|---|---|

| Prevention of Waste | Develop high-yield, atom-economical reactions. rsc.org | Reduced generation of chemical waste. |

| Safer Solvents & Auxiliaries | Utilize water, PEG, or solvent-free conditions. researchgate.net | Minimized environmental impact and improved safety. |

| Design for Energy Efficiency | Employ microwave or ultrasonic irradiation. udayton.edu | Shorter reaction times and lower energy consumption. |

| Catalysis | Use recyclable heterogeneous or nanocatalysts. rsc.orgnih.gov | Enhanced efficiency and simplified product purification. |

Design of New Reaction Pathways for Advanced Chemical Synthesis and Material Science Building Blocks

The dual reactivity of this compound—stemming from the highly electrophilic acyl chloride and the reactive C-Cl bond—makes it an ideal starting point for designing novel reaction pathways. nih.govlibretexts.org These pathways can lead to the creation of complex heterocyclic systems and functional materials.

The acyl chloride group serves as an excellent handle for introducing a wide array of functionalities via nucleophilic acyl substitution. libretexts.org Future work could explore reactions with novel nucleophiles to synthesize libraries of amides, esters, and ketones with diverse biological and material properties. For instance, reacting it with bifunctional nucleophiles could lead to macrocyclization or the formation of fused heterocyclic systems. The reactivity of this group is analogous to that seen in 2-chloroquinoline-3-carbaldehydes, which are precursors to a vast number of fused heterocycles. nih.govsemanticscholar.orgresearchgate.net

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various carbon, nitrogen, oxygen, or sulfur nucleophiles. udayton.edumdpi.com This provides a powerful tool for modifying the electronic properties of the quinoxaline ring. Future research could investigate transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at this position, which would significantly expand the range of accessible derivatives.

Combining the reactivity of both functional groups offers a strategy for synthesizing complex, polyfunctional molecules. A stepwise functionalization, first at the acyl chloride and then at the C-Cl bond (or vice versa), allows for controlled and divergent synthesis. This approach could be used to create novel ligands for catalysis, advanced dyes, or organic semiconductors. nih.gov The quinoxaline core is known to be a component in electroluminescent materials and its derivatives are being investigated for applications in organic solar cells, highlighting the potential for this compound as a key building block in materials science. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Chloroquinoxaline-2-carbonyl chloride, and what reagents are critical for its formation?

- Methodology : A common approach involves the reaction of 3-Chloroquinoxaline-2-carboxylic acid with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction typically proceeds under anhydrous conditions in inert solvents (e.g., dichloromethane) at reflux temperatures. Monitoring the reaction via TLC or NMR ensures complete conversion of the carboxylic acid to the acyl chloride .

- Key Considerations : Excess chlorinating agents must be removed post-reaction to avoid side reactions. Purification via distillation or recrystallization is critical for obtaining high-purity products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. The carbonyl chloride group typically appears as a deshielded signal in ¹³C NMR (~165–175 ppm).

- X-ray Crystallography : Resolves molecular geometry and confirms the quinoxaline ring structure and substituent positions, as demonstrated in related quinoxaline derivatives .

- IR Spectroscopy : Confirms the presence of the carbonyl chloride group (C=O stretch ~1800 cm⁻¹).

Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitution reactions?

- Methodology : Reactivity assessments involve kinetic studies under controlled conditions (e.g., reaction with amines or alcohols). The electron-withdrawing chlorine atom on the quinoxaline ring enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack compared to simpler acyl chlorides like acetyl chloride. Comparative TLC or HPLC analysis quantifies reaction rates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing side-product formation?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce byproducts.

- Temperature Gradients : Systematic variation of reaction temperatures (0°C to reflux) identifies optimal kinetic vs. thermodynamic control.

- Catalyst Addition : Lewis acids like AlCl₃ may enhance chlorination efficiency.

- Data Analysis : Use HPLC-MS to track intermediates and quantify purity. Statistical tools (e.g., ANOVA) evaluate parameter significance .

Q. What are the key challenges in analyzing the hydrolytic stability of this compound under varying pH and humidity conditions?

- Methodology :

- Stability Studies : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy or mass spectrometry.

- Humidity Chambers : Assess moisture sensitivity at controlled relative humidity (20–80%).

Q. How can contradictions in reported reaction mechanisms for quinoxaline-derived acyl chlorides be resolved?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and energy barriers for competing pathways (e.g., SN1 vs. SN2 mechanisms).

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways and validate mechanistic hypotheses.

Critical Analysis Guidelines

- Data Interpretation : Use regression analysis to correlate reaction variables (e.g., temperature, solvent polarity) with yield/stability outcomes. Address outliers through repeated trials .

- Contradictory Findings : Cross-validate results using multiple techniques (e.g., X-ray vs. computational models) and reference analogous studies (e.g., chloroacetyl chloride reactivity ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.